Non-Carcinogenic Profile in Rat Models Contrasts with Potent Carcinogenicity of NNN and NNK
In a head-to-head dose-response study in F344 rats, N-Nitrosoanatabine (NAT) demonstrated no carcinogenic activity at doses up to 9 mmol/kg, a result that starkly differentiates it from its class counterparts N'-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), both of which are highly potent carcinogens in the same model [1].
| Evidence Dimension | Carcinogenic Potency |
|---|---|
| Target Compound Data | Non-carcinogenic at doses of 1, 3, and 9 mmol/kg |
| Comparator Or Baseline | NNN (highly carcinogenic); NNK (highly carcinogenic) |
| Quantified Difference | Carcinogenic (NNN/NNK) vs. Non-carcinogenic (NAT) |
| Conditions | F344 rat model; chronic oral administration |
Why This Matters
For researchers investigating the structural basis of TSNA carcinogenicity, NAT serves as a crucial negative control and a probe for understanding the molecular features that mitigate carcinogenic potential, which NNN or NNK cannot fulfill.
- [1] Hoffmann, D., Rivenson, A., Amin, S., & Hecht, S. S. (1984). Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. Journal of Cancer Research and Clinical Oncology, 108(1), 81-86. View Source
